molecular formula C28H33NO8 B11650143 Diethyl 1-(4-ethoxyphenyl)-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Diethyl 1-(4-ethoxyphenyl)-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11650143
M. Wt: 511.6 g/mol
InChI Key: WPWZRNNAUMFHKL-UHFFFAOYSA-N
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Description

3,5-DIETHYL 1-(4-ETHOXYPHENYL)-4-(3,4,5-TRIMETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound belonging to the dihydropyridine class. This compound is characterized by its unique structure, which includes ethyl, ethoxyphenyl, and trimethoxyphenyl groups attached to a dihydropyridine core. Dihydropyridines are known for their significant pharmacological properties, particularly as calcium channel blockers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIETHYL 1-(4-ETHOXYPHENYL)-4-(3,4,5-TRIMETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves a multi-step process. One common method is the Hantzsch synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions (around 78-80°C for ethanol)

    Catalyst: Acidic catalysts like acetic acid

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities.

Chemical Reactions Analysis

Types of Reactions

3,5-DIETHYL 1-(4-ETHOXYPHENYL)-4-(3,4,5-TRIMETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form pyridine derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydropyridine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) for electrophilic substitution; nucleophiles like hydroxide ions (OH⁻) for nucleophilic substitution.

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Tetrahydropyridine derivatives.

    Substitution: Halogenated or hydroxylated derivatives.

Scientific Research Applications

3,5-DIETHYL 1-(4-ETHOXYPHENYL)-4-(3,4,5-TRIMETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular calcium channels.

    Medicine: Investigated for its potential as a calcium channel blocker, which could be useful in treating cardiovascular diseases.

    Industry: Used in the development of new materials with specific electronic properties.

Mechanism of Action

The primary mechanism of action of 3,5-DIETHYL 1-(4-ETHOXYPHENYL)-4-(3,4,5-TRIMETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves the inhibition of calcium channels. By binding to these channels, the compound prevents the influx of calcium ions into cells, which can reduce muscle contraction and lower blood pressure. The molecular targets include L-type calcium channels, which are prevalent in cardiac and smooth muscle tissues.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another dihydropyridine calcium channel blocker.

    Amlodipine: Known for its long-acting effects in treating hypertension.

    Felodipine: Used for its vasodilatory properties.

Uniqueness

3,5-DIETHYL 1-(4-ETHOXYPHENYL)-4-(3,4,5-TRIMETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to its specific substitution pattern, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other dihydropyridines. Its trimethoxyphenyl group, in particular, may influence its binding affinity and selectivity for calcium channels.

Properties

Molecular Formula

C28H33NO8

Molecular Weight

511.6 g/mol

IUPAC Name

diethyl 1-(4-ethoxyphenyl)-4-(3,4,5-trimethoxyphenyl)-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C28H33NO8/c1-7-35-20-12-10-19(11-13-20)29-16-21(27(30)36-8-2)25(22(17-29)28(31)37-9-3)18-14-23(32-4)26(34-6)24(15-18)33-5/h10-17,25H,7-9H2,1-6H3

InChI Key

WPWZRNNAUMFHKL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=C(C(C(=C2)C(=O)OCC)C3=CC(=C(C(=C3)OC)OC)OC)C(=O)OCC

Origin of Product

United States

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